1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one
Description
1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one (IUPAC name) is a cyclopropane-containing enaminone derivative with a molecular formula of C₈H₁₁NO (molecular weight: 137.18 g/mol). Its structure features a cyclopropyl group attached to a ketone moiety, an amino group at the α-position, and a methyl substituent on the β-carbon of the butenone chain (Figure 1). Its synthesis typically involves cyclopropanation of α,β-unsaturated ketones followed by amination .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-5(2)8(10)7(9)6-3-4-6/h6-7H,1,3-4,9H2,2H3 |
InChI Key |
IAAPQGIADBGAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one involves several steps. . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1-Amino-1-cyclopropylbut-3-en-2-one (C₇H₉NO)
This compound (Figure 2) lacks the methyl group at the β-carbon, resulting in reduced steric hindrance and lower molecular weight (123.15 g/mol). The absence of the methyl substituent increases its solubility in polar solvents compared to the methylated derivative. Studies suggest that the methyl group in 1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one enhances thermal stability but reduces reactivity in nucleophilic additions due to steric effects .
1-Amino-1-(2-methylcyclopropyl)but-3-en-2-one (C₈H₁₁NO)
This isomer features a methyl group on the cyclopropane ring instead of the butenone chain. The altered substitution pattern leads to distinct electronic effects: the cyclopropane methyl group destabilizes the ring strain, increasing susceptibility to ring-opening reactions. In contrast, the target compound’s methyl group on the butenone chain primarily influences steric interactions .
Physicochemical Properties
Table 1: Comparative Properties of Selected Analogues
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Water Solubility (mg/mL) | LogP (est.) |
|---|---|---|---|---|
| 1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one | 137.18 | 245–250 | ~5.2 | 1.45 |
| 1-Amino-1-cyclopropylbut-3-en-2-one | 123.15 | 230–235 | ~12.8 | 0.89 |
| 1-Amino-1-(2-methylcyclopropyl)but-3-en-2-one | 137.18 | 240–245 | ~4.1 | 1.62 |
Biological Activity
1-Amino-1-cyclopropyl-3-methylbut-3-en-2-one (referred to as "the compound") is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and an amino functional group, contributing to its unique reactivity and interaction with biological targets. Its structure can be represented as follows:
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It has the potential to bind to specific receptors, altering signaling pathways involved in various physiological processes.
Biological Activities
Research has highlighted several biological activities associated with the compound:
- Anticancer Activity : Studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 49.79 µM against PC-3 prostate cancer cells, indicating potent activity in inhibiting cell growth .
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of 1-amino-1-cyclopropyl-3-methylbut-3-en-2-one:
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of the compound, it was tested against multiple human tumor cell lines. The results indicated that the compound inhibited cell proliferation significantly, particularly in prostate cancer cells (PC-3), with an IC50 value of 49.79 µM .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes related to cancer progression. The compound was found to inhibit 5α-reductase activity in human prostate microsomes with an IC50 value of 33 nM, showcasing its potential as a therapeutic agent in prostate cancer treatment .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
